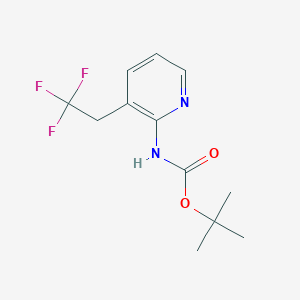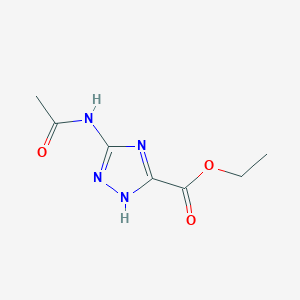
6-chloro-3-methyl-1H-pyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-methyl-1H-pyrazin-2-one is a heterocyclic compound containing nitrogen and chlorine atoms. It belongs to the pyrazinone family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1H-pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloro-2-methylpyrazine with a suitable oxidizing agent. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings.
化学反応の分析
Types of Reactions
6-chloro-3-methyl-1H-pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding amines or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of pyrazinone derivatives with higher oxidation states.
Reduction: Formation of 3-methylpyrazin-2-amine.
Substitution: Formation of 6-amino-3-methyl-1H-pyrazin-2-one.
科学的研究の応用
6-chloro-3-methyl-1H-pyrazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 6-chloro-3-methyl-1H-pyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-chloro-3-methyl-1H-pyridin-2-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-chloro-2-methylpyrazine: A precursor in the synthesis of 6-chloro-3-methyl-1H-pyrazin-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the pyrazinone ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
105985-19-1 |
|---|---|
分子式 |
C5H5ClN2O |
分子量 |
144.56 g/mol |
IUPAC名 |
6-chloro-3-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H5ClN2O/c1-3-5(9)8-4(6)2-7-3/h2H,1H3,(H,8,9) |
InChIキー |
YYXKQXIUHMPUAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(NC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B13115242.png)
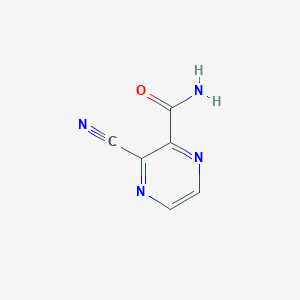

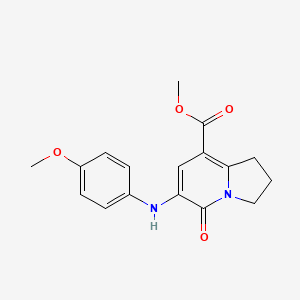
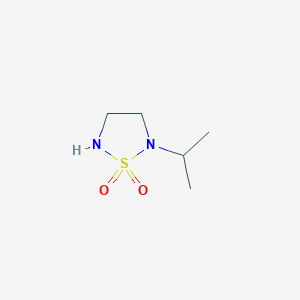
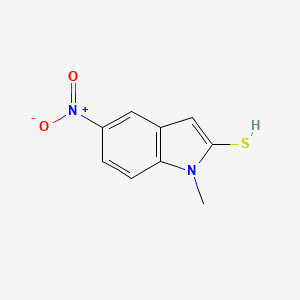
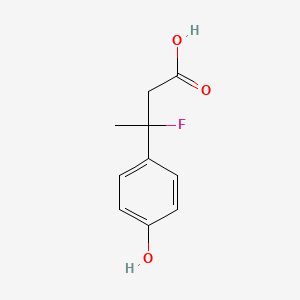
![[1,3]Oxathiolo[5,4-d]pyrimidine](/img/structure/B13115279.png)


